3-Chloro-2,4-difluoro-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,4-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2ClF2IO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoro-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 2,4-difluorobenzoic acid, followed by iodination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,4-difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,4-difluoro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Chloro-2,4-difluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of iodine.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains two chlorine atoms instead of one chlorine and one iodine.
3-Bromo-2,4-difluoro-5-iodobenzoic acid: Similar but with a bromine atom instead of chlorine
Uniqueness
3-Chloro-2,4-difluoro-5-iodobenzoic acid is unique due to the combination of chlorine, fluorine, and iodine substituents on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H2ClF2IO2 |
---|---|
Molekulargewicht |
318.44 g/mol |
IUPAC-Name |
3-chloro-2,4-difluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H2ClF2IO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H,12,13) |
InChI-Schlüssel |
JWQVFBFEPIRTGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)F)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.